4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid
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Overview
Description
4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid is a complex organic compound with a unique structure that includes a naphthotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2H-naphtho[1,2-d][1,2,3]triazole with a suitable benzaldehyde derivative under basic conditions to form the corresponding styryl derivative. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid involves its interaction with specific molecular targets. The naphthotriazole moiety can bind to proteins or enzymes, altering their function. This interaction can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2H-Naphtho[1,2-d][1,2,3]triazole: Shares the naphthotriazole core but lacks the additional phenyl and benzoic acid groups.
Naphtho[1,2-d]thiazole: Similar aromatic structure but contains a thiazole ring instead of a triazole.
2H-1-Benzopyran-2-one, 7-methoxy-: Contains a benzopyran core with a methoxy group, differing in the heterocyclic system.
Uniqueness
4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid is unique due to its combination of a naphthotriazole moiety with a styryl and benzoic acid group. This structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
CAS No. |
59428-02-3 |
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Molecular Formula |
C25H17N3O2 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[2-(4-benzo[e]benzotriazol-2-ylphenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C25H17N3O2/c29-25(30)20-11-7-17(8-12-20)5-6-18-9-14-21(15-10-18)28-26-23-16-13-19-3-1-2-4-22(19)24(23)27-28/h1-16H,(H,29,30) |
InChI Key |
ITYCWBWBRZZBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN(N=C32)C4=CC=C(C=C4)C=CC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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